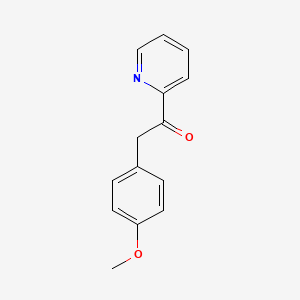

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxyphenyl group and a pyridinyl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- typically involves the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often require refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl) is a compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It can also be referred to as 1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone.

Scientific Research Applications

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is used as a building block for synthesizing more complex molecules. The specific substitution pattern of this compound influences its chemical reactivity and biological activity.

Chemistry

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is a building block in creating complex molecules. It can be created through Friedel-Crafts acylation, where 4-methoxybenzoyl chloride reacts with 2-pyridylmethanol using a Lewis acid catalyst. Another method uses a Grignard reagent, where 4-methoxyphenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde.

Biology

The compound is investigated as a potential ligand in biochemical assays.

Medicine

This compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have demonstrated that Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl) has significant antiproliferative effects against various cancer cell lines. It has demonstrated IC50 values ranging from 0.5 to 3.9 µM against A549 and HCT116 cell lines, showing potent anticancer properties comparable to drugs like sorafenib.

Anticancer Activity

| Cell Line | IC50 (µM) | Control (Sorafenib) IC50 (µM) |

|---|---|---|

| A549 | 2.39 | 2.12 |

| HCT116 | 3.90 | 2.25 |

Industry

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl) is utilized in developing advanced materials like organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its aromatic structure allows it to interact with various receptors and proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethanone, 2-(4-hydroxyphenyl)-1-(2-pyridinyl)-: Similar structure but with a hydroxy group instead of a methoxy group.

Ethanone, 2-(4-chlorophenyl)-1-(2-pyridinyl)-: Contains a chlorine atom instead of a methoxy group.

Ethanone, 2-(4-nitrophenyl)-1-(2-pyridinyl)-: Features a nitro group in place of the methoxy group.

Uniqueness

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.

Biological Activity

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and as a ligand for various biological targets. This article explores its synthesis, biological activity, and relevant research findings.

1. Synthesis of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-

The synthesis of this compound generally involves the reaction of 4-methoxyphenyl and pyridine derivatives through various organic reactions. A common synthetic route includes:

- Starting Materials : 4-Methoxyphenyl ketone and pyridine derivatives.

- Method : The reaction typically employs acylation or alkylation methods under reflux conditions with appropriate catalysts.

2.1 Anticancer Activity

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- has been evaluated for its anticancer properties using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. In vitro studies have screened this compound against a panel of approximately sixty cancer cell lines representing various types of cancer, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Table 1: In Vitro Anticancer Activity of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-

| Cancer Type | Cell Line | Sensitivity at 10 µM |

|---|---|---|

| Leukemia | K-562 | Sensitive |

| Colon Cancer | HCT-15 | Slightly Sensitive |

| Melanoma | SK-MEL-5 | Slightly Sensitive |

| Breast Cancer | MCF-7 | Not Sensitive |

The results indicated that while the compound exhibited some activity against leukemia cell lines, it showed low overall cytotoxicity across other cancer types .

The mechanism through which ethanone exerts its biological effects is still under investigation. However, studies suggest that it may act as a ligand for certain receptors involved in cancer progression. The structural similarity to other known inhibitors suggests potential interactions with enzymes such as lipoxygenases (ALOX15), which are implicated in inflammatory processes and cancer progression .

Case Study: Anticancer Screening

In a study published by MDPI, ethanone was subjected to a comprehensive screening process where it showed selective inhibition against specific cancer cell lines. The leukemia lines demonstrated the highest sensitivity to the compound's effects. The study concluded that while ethanone has limited anticancer activity, it could serve as a scaffold for further modifications to enhance efficacy .

Pharmacokinetics and Metabolism

Research indicates that compounds similar to ethanone can cross the blood-brain barrier (BBB), suggesting potential neuroactive properties. A pharmacokinetic study demonstrated that derivatives of this compound showed significant brain penetration and stability in circulation .

4. Conclusion

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- presents a promising avenue for further research in the field of medicinal chemistry due to its moderate anticancer activity and potential as a ligand for various biological targets. Future studies should focus on optimizing its chemical structure to enhance its biological activity and exploring its mechanisms of action in greater detail.

Properties

CAS No. |

121020-35-7 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1-pyridin-2-ylethanone |

InChI |

InChI=1S/C14H13NO2/c1-17-12-7-5-11(6-8-12)10-14(16)13-4-2-3-9-15-13/h2-9H,10H2,1H3 |

InChI Key |

YGPQVDXDYXGKIN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.